2-Methylbenzo[a]pyrene

Chemical Carcinogenesis Structure-Activity Relationship (SAR) PAH Toxicology

2-Methylbenzo[a]pyrene (CAS 16757-82-7) is a monomethylated derivative of the potent environmental carcinogen benzo[a]pyrene (BaP), belonging to the class of polycyclic aromatic hydrocarbons (PAHs) with molecular formula C21H14 and molecular weight 266.3 g/mol. This compound is formed by methylation at the 2-position of the BaP core, a structural modification that confers distinct physicochemical, analytical, and biological properties compared to the parent compound and other positional isomers.

Molecular Formula C21H14
Molecular Weight 266.3 g/mol
CAS No. 16757-82-7
Cat. No. B091775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[a]pyrene
CAS16757-82-7
Synonyms2-Methylbenzo[a]pyrene
Molecular FormulaC21H14
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2
InChIInChI=1S/C21H14/c1-13-10-15-6-7-17-12-14-4-2-3-5-18(14)19-9-8-16(11-13)20(15)21(17)19/h2-12H,1H3
InChIKeyBBVAZDUFJMPLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzo[a]pyrene (CAS 16757-82-7) for Carcinogenesis and Analytical Reference Research: Procurement Overview


2-Methylbenzo[a]pyrene (CAS 16757-82-7) is a monomethylated derivative of the potent environmental carcinogen benzo[a]pyrene (BaP), belonging to the class of polycyclic aromatic hydrocarbons (PAHs) with molecular formula C21H14 and molecular weight 266.3 g/mol [1]. This compound is formed by methylation at the 2-position of the BaP core, a structural modification that confers distinct physicochemical, analytical, and biological properties compared to the parent compound and other positional isomers . As a methylated BaP congener, 2-Methylbenzo[a]pyrene is found in complex environmental PAH mixtures including coal tar, petroleum-contaminated sediments, and combustion-derived particulate matter, and serves as a critical analytical standard and research tool for investigating structure-activity relationships governing PAH-induced carcinogenesis [2]. A quantitative one-step synthesis protocol yielding this compound has been established, with full spectroscopic characterization including ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, providing robust identity confirmation for procurement and use in analytical and toxicological studies [3].

Why 2-Methylbenzo[a]pyrene Cannot Be Substituted with Other Methyl-BaP Isomers in Carcinogenicity and Environmental Analysis


The position of methyl substitution on the benzo[a]pyrene core is not a trivial structural variation but a critical determinant of biological activity, metabolic activation, and analytical behavior. Comparative tumor initiation studies in mouse skin demonstrate dramatic position-dependent differences: 11-methylbenzo[a]pyrene exhibits approximately 3-fold greater tumor-initiating activity than the parent hydrocarbon, while 1-methylbenzo[a]pyrene shows approximately 2-fold greater activity [1]. Conversely, methyl substitution at other positions can significantly reduce or abolish carcinogenic potency compared to BaP [2]. In analytical separation systems, the 12 methylbenzo[a]pyrene isomers exhibit distinct retention behavior in both HPLC and GC platforms, with HPLC on polymeric reversed-phase columns demonstrating superior resolution for methyl isomers compared to GC methods [3]. Furthermore, the unambiguous identification and quantification of each methylbenzo[a]pyrene isomer in complex environmental matrices such as coal tar (SRM 1597) requires isomer-specific standards, as co-elution or misidentification directly compromises quantitative accuracy and risk assessment [4]. For procurement decisions, substituting 2-Methylbenzo[a]pyrene with any other methyl-BaP isomer or the parent compound introduces both biological and analytical confounding that cannot be corrected post hoc.

Quantitative Evidence Guide: Differentiating 2-Methylbenzo[a]pyrene from Positional Isomers and Parent BaP


Position-Dependent Tumor-Initiating Activity: 2-Methyl vs. 11-Methyl and 1-Methyl BaP Isomers

Comparative tumor-initiating studies in mouse skin reveal that methyl substitution position critically modulates carcinogenic potency. The parent compound benzo[a]pyrene (BaP) serves as the baseline reference. 11-Methylbenzo[a]pyrene exhibits approximately 3-fold greater tumor-initiating activity than BaP (quantified as ~300% relative potency). 1-Methylbenzo[a]pyrene shows approximately 2-fold greater activity than BaP (~200% relative potency) [1]. In contrast, methyl substitution at the 2-position (2-Methylbenzo[a]pyrene) produces a distinct activity profile that differs from both the enhanced-activity bay-region methyl isomers (11-methyl) and the moderately enhanced isomers (1-methyl). This position-specific activity gradient demonstrates that 2-Methylbenzo[a]pyrene occupies a unique location on the SAR continuum, making it essential for validating computational SAR models and for investigating non-bay-region methylation effects on PAH carcinogenesis [2].

Chemical Carcinogenesis Structure-Activity Relationship (SAR) PAH Toxicology

Synthesis and Spectroscopic Characterization: Verified Structural Identity for Analytical Reference Use

A validated, reproducible one-step synthesis protocol for 2-Methylbenzo[a]pyrene has been published, achieving quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with full spectral data provided in the publication. This level of characterization exceeds what is typically available for many methyl-BaP positional isomers from commercial vendors and enables definitive identity confirmation independent of vendor-supplied certificates of analysis [1]. In contrast, many other methylbenzo[a]pyrene isomers lack published, peer-reviewed synthetic protocols with this depth of spectroscopic validation, requiring users to rely solely on vendor attestation or in-house method development [2].

Organic Synthesis Spectroscopic Characterization Analytical Reference Materials

Analytical Separation Behavior: Isomer-Specific Retention in HPLC vs. GC Platforms

The 12 methylbenzo[a]pyrene positional isomers present a challenging analytical separation problem due to their structural similarity. Comparative studies demonstrate that HPLC using polymeric reversed-phase columns provides superior separation of methylbenzo[a]pyrene isomers compared to gas chromatography using nematic liquid crystal phases [1]. The unambiguous identification and quantification of individual methylbenzo[a]pyrene isomers, including 2-Methylbenzo[a]pyrene, in real environmental samples (coal tar SRM 1597) was achieved for the first time using a combination of liquid chromatography (both normal- and reversed-phase) with high-resolution Shpol'skii spectrometry at 15 K [2]. This study established the distribution profile of each methylbenzo[a]pyrene isomer in coal tar, providing critical reference data for source apportionment and environmental forensics investigations [3].

Environmental Analytical Chemistry Chromatographic Separation PAH Isomer Analysis

PAH Carcinogenicity SAR Classification: 2-Methylbenzo[a]pyrene as a Training Set Compound

In comprehensive structure-activity relationship (SAR) studies of PAH carcinogenicity using calculated molecular descriptors, 2-Methylbenzo[a]pyrene is classified among a training set of compounds used to develop predictive models for PAH-induced carcinogenesis [1]. These studies employ principal component analysis and neural network methods to correlate molecular descriptors with experimentally determined carcinogenic activity. The inclusion of 2-Methylbenzo[a]pyrene in this modeling work provides a specific data point for the effect of methylation at the 2-position, contributing to model accuracy exceeding 80% for PAH carcinogenicity prediction [2]. This computational work establishes 2-Methylbenzo[a]pyrene as part of the reference compound library for validating new in silico toxicology prediction platforms, distinct from other methylated congeners that occupy different regions of the chemical space.

Computational Toxicology QSAR Modeling Chemical Carcinogenesis

Procurement-Relevant Application Scenarios for 2-Methylbenzo[a]pyrene


Analytical Reference Standard for Environmental PAH Source Apportionment and Forensics

2-Methylbenzo[a]pyrene is an essential analytical reference compound for the unambiguous identification and quantification of methylbenzo[a]pyrene isomers in complex environmental samples, including coal tar, petroleum-contaminated sediments, and combustion-derived particulate matter [1]. The isomer-specific retention behavior of 2-Methylbenzo[a]pyrene in HPLC systems, combined with its validated spectroscopic signature via NMR and Raman spectroscopy, enables accurate peak assignment in chromatograms where co-elution of positional isomers would otherwise compromise quantitative results [2]. Environmental analytical laboratories performing PAH profiling for source apportionment, risk assessment, or regulatory compliance require this compound as a certified reference material to meet data quality objectives and ensure inter-laboratory comparability [3].

Structure-Activity Relationship Studies of PAH-Induced Carcinogenesis

2-Methylbenzo[a]pyrene serves as a critical compound for investigating the position-dependent effects of methyl substitution on PAH carcinogenicity. Unlike bay-region methyl isomers such as 11-Methylbenzo[a]pyrene (which exhibits ~3-fold enhanced tumor-initiating activity relative to BaP), 2-Methylbenzo[a]pyrene represents a non-bay-region methylation pattern with a distinct biological activity profile [1]. This compound is incorporated into computational SAR/QSAR training sets for predictive toxicology modeling, where its molecular descriptors contribute to neural network models achieving >80% classification accuracy for PAH carcinogenicity [2]. Researchers investigating metabolic activation pathways, DNA adduct formation, and AhR-mediated gene expression require 2-Methylbenzo[a]pyrene to fully map the SAR landscape of methylated BaP congeners.

Method Development and Validation for Chromatographic Separation of PAH Isomers

The 12 methylbenzo[a]pyrene positional isomers, including 2-Methylbenzo[a]pyrene, represent a benchmark challenge for chromatographic method development due to their nearly identical molecular weights and similar physicochemical properties [1]. 2-Methylbenzo[a]pyrene is employed in the optimization and validation of HPLC, GC, and capillary electrochromatography (CEC) methods for PAH isomer separation, particularly on polymeric reversed-phase and nematic liquid crystal stationary phases [2]. Analytical chemists developing new separation methodologies for complex PAH mixtures use this compound to evaluate column selectivity, resolution, and peak symmetry, with the validated one-step synthesis protocol providing a reliable source of characterized material for method development purposes [3].

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